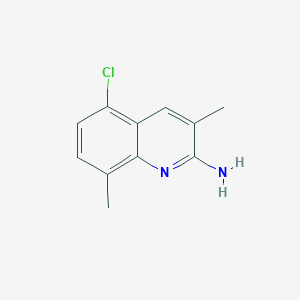
5-Chloro-3,8-dimethylquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3,8-dimethylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, anticancer, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,8-dimethylquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,8-dimethylquinoline with chlorinating agents to introduce the chlorine atom at the 5-position. The amine group at the 2-position can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of this compound .
化学反应分析
Types of Reactions
5-Chloro-3,8-dimethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
科学研究应用
5-Chloro-3,8-dimethylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
作用机制
The mechanism of action of 5-Chloro-3,8-dimethylquinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
2-Chloroquinoline: Another quinoline derivative with distinct chemical properties.
Uniqueness
5-Chloro-3,8-dimethylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chlorine and amine groups at specific positions makes it a valuable compound in medicinal chemistry research .
生物活性
5-Chloro-3,8-dimethylquinolin-2-amine, also known as 2-amino-5-chloro-3,8-dimethylquinoline hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN2 with a molecular weight of 202.68 g/mol. Its structure features an amino group at the 2-position and a chloro group at the 5-position on the quinoline ring, with methyl groups at the 3 and 8 positions. This specific arrangement contributes to its unique chemical properties and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli (G-) | Bactericidal | 32 µg/mL |
| Staphylococcus aureus (G+) | Bacteriostatic | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research involving human breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It could interact with cellular receptors that regulate growth and apoptosis.
- Signal Transduction Pathways : The compound may affect various signaling pathways that control cell division and survival.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Chemical Science Transactions demonstrated that derivatives of quinoline, including this compound, displayed significant antibacterial activity against multi-drug resistant strains .
- Anticancer Research : A recent investigation published in Journal of Medicinal Chemistry reported that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
属性
CAS 编号 |
948292-67-9 |
|---|---|
分子式 |
C11H11ClN2 |
分子量 |
206.67 g/mol |
IUPAC 名称 |
5-chloro-3,8-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14) |
InChI 键 |
SJVVKYIROFSJLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















